Benzyl[(6-chloropyridin-3-yl)methyl]amine
CAS No.: 359447-56-6
VCID: VC2734423
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl[(6-chloropyridin-3-yl)methyl]amine - 359447-56-6](/images/structure/VC2734423.png)
Description |
Benzyl[(6-chloropyridin-3-yl)methyl]amine is a chemical compound that incorporates a benzyl group attached to a (6-chloropyridin-3-yl)methyl moiety, which is linked to an amine group. This compound is part of a broader class of organic molecules that have been explored for their potential biological activities and synthetic applications. Despite the lack of specific literature directly focused on Benzyl[(6-chloropyridin-3-yl)methyl]amine, related compounds such as N-[(6-chloropyridin-3-yl)methyl]ethanamine and N-[(6-chloropyridin-3-yl)methyl]-N-methylamine provide valuable insights into the properties and potential uses of such molecules. Synthesis and PreparationThe synthesis of Benzyl[(6-chloropyridin-3-yl)methyl]amine likely involves a reaction between a benzyl halide and (6-chloropyridin-3-yl)methanamine in the presence of a base. This process is analogous to the synthesis of other amines, where alkylation reactions are common. Biological ActivitiesWhile specific biological activity data for Benzyl[(6-chloropyridin-3-yl)methyl]amine is not available, compounds with similar structures, such as those containing the (6-chloropyridin-3-yl)methyl moiety, have shown potential in various biological assays. For instance, derivatives of triazoles with this moiety have been screened for antibacterial activities against several bacterial strains . N-[(6-chloropyridin-3-yl)methyl]ethanamineThis compound has a molecular weight of 170.64 g/mol and is known by several synonyms, including 2-chloro-5-ethylaminomethylpyridine . It is part of a broader class of amines that have been studied for their chemical properties and potential applications. N-[(6-chloropyridin-3-yl)methyl]-N-methylamineThis compound, with a molecular weight of 156.61 g/mol, is also known as an impurity or metabolite of certain pesticides like acetamiprid . It has been studied for its chemical properties, including boiling point and density. |
---|---|
CAS No. | 359447-56-6 |
Product Name | Benzyl[(6-chloropyridin-3-yl)methyl]amine |
Molecular Formula | C13H13ClN2 |
Molecular Weight | 232.71 g/mol |
IUPAC Name | N-[(6-chloropyridin-3-yl)methyl]-1-phenylmethanamine |
Standard InChI | InChI=1S/C13H13ClN2/c14-13-7-6-12(10-16-13)9-15-8-11-4-2-1-3-5-11/h1-7,10,15H,8-9H2 |
Standard InChIKey | VKNGUMQZOBTNEN-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl |
Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=C(C=C2)Cl |
PubChem Compound | 83291449 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume